N-(3,4-difluorophenyl)-2,6-dimethoxybenzamide
Description
N-(3,4-Difluorophenyl)-2,6-dimethoxybenzamide is a benzamide derivative featuring a difluorophenyl group attached to the amide nitrogen and a 2,6-dimethoxy-substituted benzoyl moiety. Benzamides are widely studied for their biological activities, including pesticidal (e.g., diflubenzuron ), fungicidal , and tyrosinase-inhibitory effects . The compound’s fluorine and methoxy substituents likely influence its electronic, steric, and pharmacokinetic profiles, making comparisons with similar derivatives critical for understanding its applications.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-20-12-4-3-5-13(21-2)14(12)15(19)18-9-6-7-10(16)11(17)8-9/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISCCBWIFDDMJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2,6-dimethoxybenzamide typically involves the reaction of 3,4-difluoroaniline with 2,6-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3,4-difluorophenyl)-2,6-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, while the dimethoxybenzamide moiety can modulate its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
(a) N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide
- Structure : Features a 3,4,5-trimethoxybenzoyl group instead of 2,6-dimethoxy.
- Activity : Demonstrates tyrosinase inhibition (IC₅₀ = 12.3 µM), critical for anti-pigmentation applications. The planar 3,4,5-trimethoxybenzoyl moiety enhances binding to the enzyme’s active site.
- Molecular Weight : 353.33 g/mol (vs. ~331 g/mol for the 2,6-dimethoxy analog).
(b) N-(3,4-Difluorophenyl)-2-methoxybenzamide
- Structure : Lacks the 6-methoxy group, reducing steric hindrance.
- Activity: No direct activity reported, but structural simplicity may favor pesticidal applications (e.g., similar to diflubenzuron ).
- Molecular Weight : ~289 g/mol.
(c) N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide
- Structure : Replaces methoxy groups with halogens (Cl, F) and a tetrafluoroethoxy group.
- Activity : Exhibits insecticidal and fungicidal properties due to enhanced lipophilicity and metabolic stability from halogenation.
- Molecular Weight : 453.1 g/mol.
Structure-Activity Relationships (SAR)
- 3,4,5-Trimethoxy: Enhances planarity and enzyme binding but may reduce bioavailability due to higher molecular weight.
- Halogenation :
- Nitro vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
